molecular formula C18H20O4 B12081131 3-(4-(Benzyloxy)phenethoxy)propanoic acid

3-(4-(Benzyloxy)phenethoxy)propanoic acid

Cat. No.: B12081131
M. Wt: 300.3 g/mol
InChI Key: NDZCVWXWEDGUIA-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenethoxy)propanoic acid is an organic compound with the molecular formula C16H16O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenethoxy)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzyl alcohol and 3-bromopropanoic acid.

    Etherification: The 4-hydroxybenzyl alcohol is first converted to 4-benzyloxybenzyl alcohol using benzyl chloride in the presence of a base such as sodium hydroxide.

    Alkylation: The 4-benzyloxybenzyl alcohol is then reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzyloxy or halobenzyloxy derivatives.

Scientific Research Applications

Chemistry

3-(4-(Benzyloxy)phenethoxy)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structure allows for the exploration of various pharmacophores, which can lead to the development of new therapeutic agents.

Industry

In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenethoxy)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the propanoic acid moiety can participate in hydrogen bonding and ionic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenethoxy)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(4-Hydroxyphenethoxy)propanoic acid: Contains a hydroxy group instead of a benzyloxy group.

    3-(4-Chlorophenethoxy)propanoic acid: Features a chloro group instead of a benzyloxy group.

Uniqueness

3-(4-(Benzyloxy)phenethoxy)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-[2-(4-phenylmethoxyphenyl)ethoxy]propanoic acid

InChI

InChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20)

InChI Key

NDZCVWXWEDGUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O

Origin of Product

United States

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